h-Arg(pbf)-oh
Overview
Description
“h-Arg(pbf)-oh” is a Fmoc-protected amino acid derivative that can be used to create arginine-containing peptides . The 2,2,4,6,7-pentamethyIdlhydrobenzofuran-5-sulfonyl group (Pbf) can be easily cleaved by trifluoroacetic acid (TFA) .
Synthesis Analysis
“h-Arg(pbf)-oh” is used as a building block in peptide synthesis, providing protection to specific functional groups while allowing for efficient peptide bond formation . It is incorporated into a growing peptide chain . The poor performance of this amino acid is attributed to the formation of a fully inactive δ-lactam, which causes a reduction in yield and very often the concomitant formation of the corresponding des-Arg peptides .
Molecular Structure Analysis
The molecular formula of “h-Arg(pbf)-oh” is C19H30N4O5S . The 2,2,4,6,7-pentamethyIdlhydrobenzofuran-5-sulfonyl group (Pbf) can be easily cleaved by trifluoroacetic acid (TFA) .
Chemical Reactions Analysis
The chemical reactions of “h-Arg(pbf)-oh” involve the formation of a fully inactive δ-lactam . This reaction is problematic and often results in the formation of the corresponding des-Arg peptides .
Physical And Chemical Properties Analysis
“h-Arg(pbf)-oh” has a molecular weight of 426.5 . It is used as a building block in peptide synthesis .
Scientific Research Applications
H-Arg(Pbf)-OH is used as a building block in Fmoc-solid phase peptide synthesis. The efficient synthesis of Pbf-protected argininic acid has been achieved using nitrosating agents and intermediate protection strategies (Cupido et al., 2005).
The incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis (SPPS) can be problematic due to the formation of an inactive δ-lactam. Strategies to overcome these challenges have been developed, including the use of N-butylpyrrolidinone (NBP) as an alternative solvent (de la Torre et al., 2020).
Microwave-irradiation techniques have been applied to improve the efficiency of coupling reactions involving Fmoc-Arg(Pbf)-OH in the solid-phase synthesis of peptides (Shen Shu-bao, 2009).
Improvements in the synthesis of Fmoc-Arg(Pbf)-OH have been achieved through the use of phase-transfer catalyzers and optimizing the formation of salts, which increased the yield of the product (Hong Yong-yu, 2006).
Microwave-assisted solid-phase synthesis of cyclic RGD peptides, which are potent antagonists for the αvβ3 integrin receptor, has been improved by using new coupling reagents and techniques that accelerate the reaction involving Fmoc-Arg(Pbf)-OH (Yamada et al., 2012).
The successful use of Fmoc-Arg(Pbf)-OH in the solid-phase synthesis of antitumor peptide AP-9 has been demonstrated, emphasizing the importance of microwave irradiation in improving the yield of difficult coupling reactions (Pingkai, 2007).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O5S/c1-10-11(2)16(12(3)13-9-19(4,5)28-15(10)13)29(26,27)23-18(21)22-8-6-7-14(20)17(24)25/h14H,6-9,20H2,1-5H3,(H,24,25)(H3,21,22,23)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIXTVCDNCXXSH-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)N)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)N)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428601 | |
Record name | h-arg(pbf)-oh | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
h-Arg(pbf)-oh | |
CAS RN |
200115-86-2 | |
Record name | N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-L-ornithine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=200115-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | h-arg(pbf)-oh | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.570 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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